molecular formula C21H14O2 B611714 VPC-3033 CAS No. 110763-24-1

VPC-3033

Cat. No. B611714
M. Wt: 298.34
InChI Key: KGQNBZACENOOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VPC-3033 is an androgen receptor antagonist. It acts by inhibiting the LNCaP cell line as well as cell lines with wild-type androgen receptor.

Scientific Research Applications

  • Virtual Pharmaceutical Companies (VPCs) in R&D Collaborations : VPCs are flexible concepts in R&D collaborations within the pharmaceutical industry, comprising teams of experienced managers, and are distinct from traditional R&D companies. They offer an innovative approach to tackling challenges in pharmaceutical development (Forster, Stegmaier, Spycher, & Seeger, 2014).

  • Visual Predictive Check (VPC) in Pharmaceutical Research : The VPC is a diagnostic tool used for evaluating the performance of population pharmacokinetics (PK) and pharmacodynamics (PD) models. It involves comparing observed data to simulated data in a visual format, aiding in the diagnosis of model specifications, especially concerning random effects models (Bergstrand, Hooker, Wallin, & Karlsson, 2011).

  • Application of VPC in Models with Time-Varying Input Function : In the context of nonlinear mixed-effects models, the VPC is used to ensure the model accurately represents observed data variability and trends. This is particularly challenging in models with time-varying input functions, where mismatches between simulated parameters and individual input functions can occur (Largajolli, Bertoldo, Campioni, & Cobelli, 2015).

  • Enhancements to the Visual Predictive Check : Extensions and improvements to the traditional VPC have been proposed to facilitate a more objective and adequate evaluation of model performance, such as the Quantified Visual Predictive Check (QVPC) and the Bootstrap Visual Predictive Check (BVPC) (Post, Freijer, Ploeger, & Danhof, 2008).

properties

CAS RN

110763-24-1

Product Name

VPC-3033

Molecular Formula

C21H14O2

Molecular Weight

298.34

IUPAC Name

10-(3-hydroxybenzylidene)anthracen-9(10H)-one

InChI

InChI=1S/C21H14O2/c22-15-7-5-6-14(12-15)13-20-16-8-1-3-10-18(16)21(23)19-11-4-2-9-17(19)20/h1-13,22H

InChI Key

KGQNBZACENOOOR-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=CC=C2)/C(C3=C1C=CC=C3)=C/C4=CC(O)=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VPC-3033;  VPC 3033;  VPC3033; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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